2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rigosertib is a synthetic benzyl styryl sulfone compound, known for its potential as a therapeutic agent in cancer treatment. It was originally developed as a non-ATP competitive multikinase inhibitor and has shown efficacy in inducing apoptosis and cell-cycle arrest in various human cancer cell lines .
Preparation Methods
The synthesis of Rigosertib involves multiple steps, starting with the preparation of the benzyl styryl sulfone core. The synthetic route typically includes the reaction of 2,4,6-trimethoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyl styryl intermediate. This intermediate is then subjected to sulfonation using sulfur trioxide-pyridine complex to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Rigosertib undergoes various chemical reactions, including:
Oxidation: Rigosertib can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Rigosertib to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rigosertib has a wide range of scientific research applications, particularly in the field of oncology. It has been studied extensively for its potential to treat various cancers, including myelodysplastic syndromes, leukemia, and solid tumors such as lung, breast, and pancreatic cancers . Rigosertib’s ability to induce apoptosis and cell-cycle arrest makes it a promising candidate for combination therapies with other anticancer agents . Additionally, its role as a microtubule-destabilizing agent has been explored in preclinical and clinical studies .
Mechanism of Action
Rigosertib exerts its effects through multiple mechanisms. It acts as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1) and disrupts the RAS signaling pathway by mimicking RAS and binding to RAS-binding domains of RAF and PI3K family proteins . This disruption leads to the inhibition of downstream signaling pathways, resulting in cell-cycle arrest and apoptosis . Rigosertib also destabilizes microtubules, further contributing to its anticancer effects .
Comparison with Similar Compounds
Rigosertib is unique compared to other similar compounds due to its multi-targeted mechanism of action. While other compounds like Vinca alkaloids also interfere with microtubule dynamics, Rigosertib’s ability to inhibit PLK1 and disrupt RAS signaling sets it apart . Similar compounds include:
Vinca alkaloids: These compounds also target microtubules but have a different toxicity profile.
MEK inhibitors: These inhibitors target the RAS-RAF-MEK-ERK pathway but do not affect PLK1
Rigosertib’s unique combination of mechanisms makes it a versatile and promising candidate for cancer therapy .
Properties
IUPAC Name |
2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFCJROIKNMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.